Orantinib
Overview
Description
Orantinib has been used in trials studying the treatment of Lung Cancer, Breast Cancer, Kidney Cancer, Gastric Cancer, and Prostate Cancer, among others.
Scientific Research Applications
Treatment of Hepatocellular Carcinoma : Orantinib has been tested as a multi-kinase inhibitor combined with conventional transcatheter arterial chemoembolisation (cTACE) for patients with unresectable hepatocellular carcinoma. However, the study concluded that this compound did not improve overall survival in patients compared to placebo. The study also highlighted the main adverse events related to this compound treatment, including oedema, ascites, and elevated liver enzymes (Kudo et al., 2018).
Crystallization Process Optimization for Pharmaceuticals : this compound's crystallization process as an active pharmaceutical ingredient (API) was studied to control residual solvent amount and particle size distribution. The study used a design of experiments approach to optimize process parameters, concluding that temperature and solvent ratio are critical for controlling residual solvent and particle size in this compound API (Sato et al., 2015).
Subgroup Analysis in Japanese Patients for Hepatocellular Carcinoma : A subgroup analysis from the ORIENTAL study investigated the efficacy and safety of this compound in combination with TACE specifically in Japanese patients. The study showed no significant differences in overall survival and time to TACE failure, though there was a slight improvement in time to progression (Hidaka et al., 2019).
Investigation of Anti-Angiogenic Drugs in Advanced Gastric Cancer : this compound, known as TSU-68 in this context, was evaluated for its efficacy and pharmacokinetics when combined with standard treatments for advanced gastric cancer. The study aimed to understand the progression-free survival and pharmacokinetics of this compound in this setting (Yamaguchi et al., 2013).
Quantitative Proteomic Profiling for Drug Target Interactions : this compound was studied for its interaction with fibroblast growth factor receptors (FGFRs) using small molecule probes in a chemical proteomics approach. The study provided insights into the selectivity profiles of this compound and its off-target effects, which are crucial for understanding its therapeutic and adverse effects (Ku et al., 2014).
Drug Repurposing for COVID-19 Treatment : In a study exploring drug repurposing for treating COVID-19, this compound was identified as a potential candidate. The study used network pharmacology and transcriptomics to identify drugs that could be repositioned for COVID-19 treatment, highlighting this compound's potential role in this context (Liu et al., 2021).
Mechanism of Action
Target of Action
Orantinib is an orally bioavailable receptor tyrosine kinase inhibitor . Its primary targets include the vascular endothelial growth factor receptor 2 (VEGFR2) , platelet-derived growth factor receptor (PDGFR) , and fibroblast growth factor receptor (FGFR) . These receptors play crucial roles in angiogenesis and cell proliferation, making them important targets in cancer therapy .
Mode of Action
This compound interacts with its targets by binding to these receptors and inhibiting their autophosphorylation . This inhibition disrupts the signaling pathways that these receptors are involved in, leading to a decrease in angiogenesis and cell proliferation .
Biochemical Pathways
These pathways are crucial for angiogenesis and cell proliferation, processes that are often upregulated in cancer. Therefore, this compound’s action on these pathways can lead to a decrease in tumor growth and metastasis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis and cell proliferation . By inhibiting the autophosphorylation of VEGFR2, PDGFR, and FGFR, this compound disrupts the signaling pathways that these receptors are involved in, leading to a decrease in these processes . This can result in a decrease in tumor growth and metastasis .
Action Environment
It is known that factors such as the tumor microenvironment can influence the efficacy of cancer therapies .
properties
IUPAC Name |
3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFDRBXTEDBWCZ-ZROIWOOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017164 | |
Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
210644-62-5, 252916-29-3 | |
Record name | SU6668 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210644625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orantinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252916293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orantinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12072 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORANTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RL37ZZ665 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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